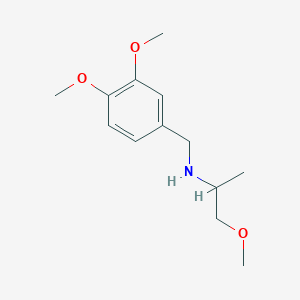

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

Description

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a secondary amine featuring a 3,4-dimethoxybenzyl group and a 2-methoxy-1-methylethyl substituent. This compound is structurally characterized by its methoxy-rich aromatic and aliphatic moieties, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)13(7-11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMAKJPRKQTXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386042 | |

| Record name | (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137071-61-5 | |

| Record name | (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features two methoxy groups on the benzyl moiety and a methylethylamine group, which contribute to its lipophilicity and reactivity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential therapeutic effects.

The biological activity of this compound is attributed to its ability to interact with enzymes and receptors. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing binding affinity and specificity towards biological targets. This interaction can lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity. It has been evaluated against several bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's structure-activity relationship (SAR) suggests that the presence of methoxy groups enhances its solubility and biological activity.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Case Study 1: Antimycobacterial Activity

A derivative of this compound was tested against Mycobacterium tuberculosis H37Rv. The study demonstrated significant activity, indicating that modifications to the compound could lead to effective treatments for tuberculosis. This highlights the importance of further exploration into its derivatives for enhanced efficacy.

Case Study 2: Environmental Applications

The compound has also been investigated for its ability to detect environmental pollutants such as silver ions and cyanide in aqueous solutions. This versatility showcases its potential not only in pharmacology but also in environmental monitoring applications.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H21NO3

- Molecular Weight : 237.31 g/mol

- CAS Number : 2851434

The compound features two methoxy groups and an amine functional group, which contribute to its reactivity and interaction with biological systems.

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine may exhibit antidepressant and anxiolytic properties. Similar compounds have been explored for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Sodium Channel Modulation

The compound's structural similarities to known sodium channel blockers suggest potential applications in pain management. Sodium channels play a significant role in the transmission of pain signals, and compounds that can selectively inhibit these channels are being investigated for treating neuropathic pain .

Case Study: Synthesis of Antidepressant Analogues

A study involved synthesizing analogues of this compound to evaluate their efficacy as antidepressants. The synthesis utilized palladium-catalyzed cross-coupling reactions to form C–N bonds effectively. The resulting compounds were tested in animal models, showing promising results in reducing depressive behaviors .

Ligand for Catalysis

This compound has been employed as a ligand in various catalytic processes. Its ability to stabilize metal centers enhances the efficiency of reactions such as Suzuki-Miyaura coupling and other cross-coupling methodologies. This application is vital in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

| Application Area | Specific Use | Example Results |

|---|---|---|

| Medicinal Chemistry | Antidepressant analogues | Reduced depressive behaviors in models |

| Pain Management | Sodium channel blocking | Potential analgesic effects |

| Catalysis | Ligand in cross-coupling reactions | Improved yields in organic synthesis |

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The amine group undergoes alkylation and acylation under standard conditions. For example:

-

Alkylation with methyl iodide in the presence of potassium carbonate yields a quaternary ammonium salt.

-

Acylation with acetyl chloride forms an amide derivative.

Reaction conditions :

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | ~85 |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylated derivative | ~78 |

Oxidation Reactions

The compound is susceptible to oxidation at both the amine and methoxy-substituted aromatic ring:

-

Amine oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives.

-

Aromatic ring oxidation : Strong oxidizing agents like KMnO₄ under acidic conditions cleave the aromatic ring, forming carboxylic acids .

Key intermediates :

-

N-Oxide formation confirmed via FT-IR (N–O stretch at ~1,250 cm⁻¹) .

-

Ring oxidation produces 3,4-dimethoxybenzoic acid as a major product .

Atmospheric Degradation

In environmental contexts, the compound reacts with atmospheric oxidants:

Reaction with OH Radicals

-

Hydrogen abstraction occurs primarily at the α-C of the methoxypropanamine chain (rate constant: kOH ≈ 2.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) .

Reaction with Ozone (O₃)

-

Ozonolysis forms N-formyl derivatives (e.g., dimethylformamide) and formaldehyde .

-

Proposed pathway:

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a primary amine, though competing demethoxylation may occur under harsh conditions.

Nucleophilic Substitution

The methoxy groups on the aromatic ring can undergo demethylation with BBr₃, yielding phenolic derivatives:

Conditions : BBr₃ (3 equiv), CH₂Cl₂, −78°C → RT, 12 h.

Comparative Reactivity with Analogues

| Compound | Reactivity with OH Radicals (k, cm³ molecule⁻¹ s⁻¹) | Dominant Pathway |

|---|---|---|

| (CH₃)₂NH | 5.2 × 10⁻¹² | C–H abstraction |

| Target Compound | ~2.7 × 10⁻¹¹ | α-C abstraction |

The higher reactivity of the target compound compared to dimethylamine is attributed to the stabilizing effect of methoxy groups on transition states .

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several other amines and aromatic derivatives, as highlighted below:

Key Observations :

Physicochemical and Pharmacological Properties

Solubility and Stability

- Fluorinated Analogues: Increased lipophilicity compared to non-fluorinated counterparts, improving blood-brain barrier penetration .

- Target Compound: Predicted moderate solubility in ethanol/water mixtures (based on methoxy group dominance), though experimental data are lacking .

Tables of Comparative Data

Table 1: Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, and how can intermediates be purified?

- Methodological Answer : The synthesis typically involves multi-step protocols, including alkylation of 3,4-dimethoxybenzyl derivatives with 2-methoxy-1-methylethylamine precursors. For example, intermediates like 3,4-dimethoxybenzyl acetate are synthesized via nucleophilic substitution or reductive amination, followed by purification using column chromatography or recrystallization. Hydrochloride salts of similar compounds (e.g., cis-/trans-2-(3,4-dimethoxybenzyl)cyclopentylamine) have been isolated and characterized for hypotensive activity studies . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., methoxy groups at C3/C4 of the benzyl ring) .

- GC-MS for purity assessment, as demonstrated in microsomal suspension studies of structurally related epoxides .

- HPLC with UV/ECD detection for quantifying degradation products (e.g., 3,4-dimethoxybenzaldehyde) using C18 columns and mobile phases like acetonitrile/water .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., receptor agonism vs. antagonism) be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell type, receptor isoform). For example, SKCa channel modulation by similar amines showed divergent effects depending on neuronal vs. cardiac tissue contexts . Validate activity using:

- Functional assays (e.g., patch-clamp electrophysiology for ion channel targets).

- Competitive binding studies with radiolabeled ligands to confirm receptor affinity.

- Dose-response curves to distinguish transient vs. sustained effects (e.g., early vs. delayed hypotension in animal models) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved metabolic stability?

- Methodological Answer :

- Modify substituents : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) to reduce CYP450-mediated demethylation .

- Introduce steric hindrance : Bulkier groups at the 2-methoxy-1-methylethyl moiety can slow enzymatic degradation, as seen in spirocyclic butanamides for CCR2 inhibition .

- Incorporate prodrug motifs : Link to sulfates or phosphates to enhance solubility and delay hydrolysis, inspired by hydroxytyrosol metabolite synthesis .

Q. How can adsorption studies inform formulation strategies for this compound?

- Methodological Answer : Adsorption isotherms (e.g., Freundlich model) reveal that activated carbon impregnated with SiO2 nanoparticles effectively binds 3,4-dimethoxybenzyl alcohol, a common degradation product. Key factors include:

- π-π interactions between the aromatic ring and carbon surface.

- Hydrogen bonding with SiO2 hydroxyl groups .

- Apply these insights to design drug delivery systems (e.g., nanoparticle carriers) that minimize nonspecific binding.

Q. What computational approaches are suitable for predicting molecular interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to dopamine or SKCa channels, leveraging crystal structures (e.g., PDB 6CM4 for SKCa).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues (e.g., Tyr/Fyr motifs in ion channels) .

- QSAR models : Train on diaminopyrimidine derivatives (e.g., anti-Bacillus anthracis activity) to predict MIC values .

Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?

- Methodological Answer : Follow USP guidelines for verapamil-related compounds:

- Spike solutions with 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzyl alcohol as reference standards.

- Use gradient HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to resolve impurities at thresholds <0.1% .

- Forced degradation studies (acid/base/oxidative stress) identify labile sites (e.g., methoxy groups prone to hydrolysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.